molecular formula C4H6BrN3O5 B14556338 N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine CAS No. 62116-12-5

N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine

Cat. No.: B14556338
CAS No.: 62116-12-5
M. Wt: 256.01 g/mol
InChI Key: QCGJMQRNMVYXQJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine is a chemical compound known for its unique structure and reactivity. It features a bromine atom, two nitro groups, and a hydroxylamine moiety, making it an interesting subject for various chemical studies and applications.

Properties

CAS No.

62116-12-5

Molecular Formula

C4H6BrN3O5

Molecular Weight

256.01 g/mol

IUPAC Name

N-(4-bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C4H6BrN3O5/c1-3(6-9)2-4(5,7(10)11)8(12)13/h9H,2H2,1H3

InChI Key

QCGJMQRNMVYXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC([N+](=O)[O-])([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine typically involves multi-step reactions. One common approach is to start with a brominated precursor, followed by nitration and subsequent reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups and bromine atom play crucial roles in these interactions, leading to various biochemical effects. The pathways involved may include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the hydroxylamine moiety.

    4-Bromo-N,N-dibutylaniline: Contains a bromine atom but different substituents on the nitrogen atom.

Uniqueness

N-(4-Bromo-4,4-dinitrobutan-2-ylidene)hydroxylamine is unique due to its combination of bromine, nitro groups, and hydroxylamine

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